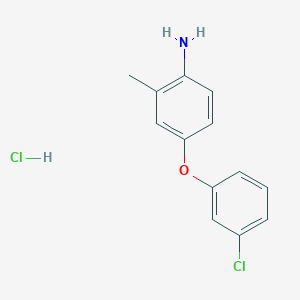

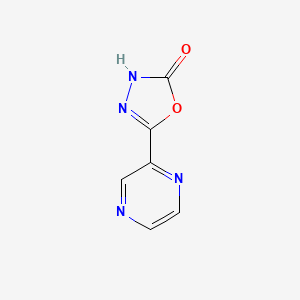

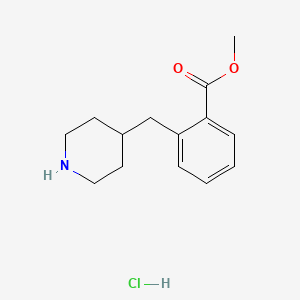

5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol

説明

“5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol” is a heterocyclic compound . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .

Synthesis Analysis

Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They were first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .

Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Physical And Chemical Properties Analysis

Oxadiazole is soluble in water . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

科学的研究の応用

Antitubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrazine and 1,2,4-triazole analogues have been synthesized and evaluated for their efficacy against the Mycobacterium tuberculosis H37Rv strain .

- Methods of Application: The compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .

- Results: Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

Nonlinear Optical Properties

- Scientific Field: Material Science

- Application Summary: 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via Suzuki cross-coupling reactions . Their electronic and nonlinear optical properties were studied through DFT calculations .

- Methods of Application: The target pyrazine analogs were confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO ), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .

- Results: The p-electronic delocalization extended over pyrazine, benzene and thiophene was examined in studying the NLO behavior .

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,3,4-oxadiazoles have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity .

- Methods of Application: The antibacterial activity of synthesized derivatives was evaluated against different bacterial strains such as (S. aureus, B. Subtilis, E. coli, and P. aeruginosa) using ciprofloxacin as standard drug .

- Results: The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities .

Antifungal Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: In a study, hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were synthesized and evaluated for their antifungal properties .

- Methods of Application: The compounds were screened in vitro for their efficacy against various fungal strains .

- Results: Compounds T12 and T14 demonstrated significant antifungal activity .

Antiviral Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: The 1,3,4-oxadiazole moiety is used in several therapeutically active drugs, such as raltegravir for HIV-integrase inhibition .

- Methods of Application: Raltegravir is an antiretroviral medication used, together with other medication, to treat HIV/AIDS .

- Results: Raltegravir prevents HIV from entering the cells by inhibiting the action of the integrase enzyme .

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: The MTT test enables us to quantify the living cells by measuring the activity of mitochondrial enzymes .

- Methods of Application: The MTT assay is a colorimetric assay for assessing cell metabolic activity .

- Results: This type of assay is used to evaluate the cytotoxicity of potential anticancer agents .

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring these aspects further.

特性

IUPAC Name |

5-pyrazin-2-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMSQFXKJVQENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

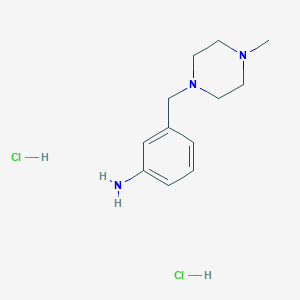

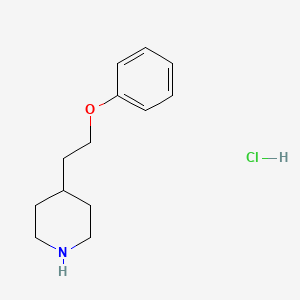

![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)

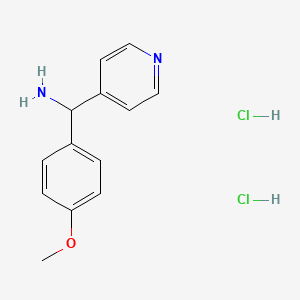

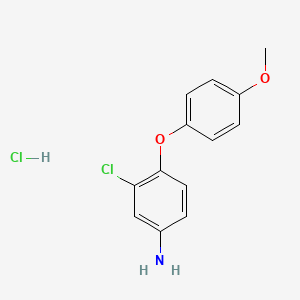

![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)

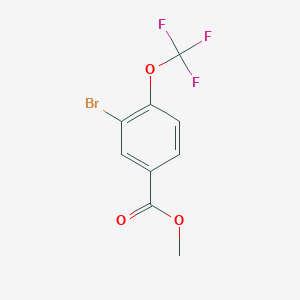

![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)